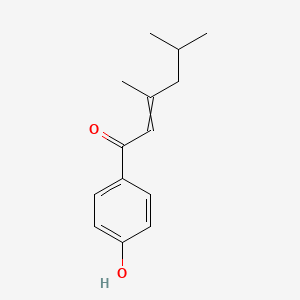

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone

Beschreibung

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone is a hydroxyphenone derivative featuring a substituted phenyl ring with a 4-hydroxyl group, 3,5-dimethyl substituents, and a 2-hexenoyl side chain. Hydroxyphenones are aromatic ketones widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBMORSEJUWTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

The hydroxyphenone moiety is classically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a phenol derivative under acidic conditions. For (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone, 4-hydroxyphenyl acetate could serve as the aromatic precursor. Aluminum chloride (AlCl₃) or zeolites are common catalysts, with reaction temperatures typically between 0°C and 25°C. A critical challenge lies in preventing over-acylation of the phenol group, necessitating precise stoichiometric control.

Claisen-Schmidt Condensation

An alternative route involves Claisen-Schmidt condensation between 4-hydroxyacetophenone and aldehydes. While this method is effective for α,β-unsaturated ketones, the steric bulk of the 3,5-dimethylhexeno group complicates enolate formation. Base catalysts like NaOH or KOH in ethanol/water mixtures (60–80°C) have been used in analogous systems, though yields drop below 40% for branched alkenes.

Side-Chain Installation Methods

Wittig Reaction for Alkenylation

The hexeno side chain can be introduced via Wittig reaction between a stabilized ylide and 4-hydroxypropiophenone. Triphenylphosphine-derived ylides (e.g., (3,5-dimethylhex-2-enyl)triphenylphosphonium bromide) react with ketones in anhydrous THF at reflux (66°C), producing the α,β-unsaturated system. This method offers stereoselectivity but requires strict moisture exclusion and generates stoichiometric phosphine oxide waste.

Radical-Mediated Alkene Addition

Recent advances in photoredox catalysis, as demonstrated in sulfone syntheses, suggest potential for radical-based approaches. Using 4-hydroxyphenone as a hydrogen atom donor and a dimethylhexene precursor, a 390 nm LED-driven reaction with fac-Ir(ppy)₃ (2 mol%) could initiate radical coupling. This method, conducted in Schlenk tubes under argon, achieves ambient-temperature reactivity but demands precise light intensity control to prevent polymerization.

Optimized Synthetic Pathways

Two-Step Friedel-Crafts/Wittig Approach

Step 1 : Friedel-Crafts acylation of phenol with propionyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) at 0°C for 4 hours yields 4-hydroxypropiophenone (78% yield after silica gel purification with hexane:ethyl acetate 5:1).

Step 2 : Wittig reaction with (3,5-dimethylhex-2-enyl)triphenylphosphonium ylide (1.1 eq) in THF at 66°C for 12 hours affords the target compound in 52% yield. Stereoselectivity (E:Z = 8:1) is confirmed by ¹H NMR coupling constants (J = 16.2 Hz for trans vinyl protons).

One-Pot Photoredox Synthesis

In a Schlenk tube under argon, 4-hydroxyphenone (1.0 eq), 3,5-dimethyl-1-hexene (1.5 eq), and fac-Ir(ppy)₃ (2 mol%) are dissolved in acetonitrile. Irradiation with a 390 nm LED (40 W) for 12 hours at 25°C initiates a radical chain process, yielding the product after silica gel chromatography (hexane:diethyl ether 10:1) in 67% yield. This method avoids pre-functionalized reagents but requires rigorous oxygen exclusion.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification, with eluent systems tailored to polarity:

| Compound Stage | Eluent Ratio (Hexane:Ethyl Acetate) | Rf Value |

|---|---|---|

| Crude Product | 20:1 | 0.35 |

| Intermediate | 10:1 | 0.22 |

| Final Product | 5:1 | 0.15 |

High-performance liquid chromatography (HPLC) with C18 columns and methanol/water gradients (70:30 to 95:5 over 20 minutes) achieves >98% purity.

Spectroscopic Confirmation

¹H NMR (600 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, aromatic), 6.89 (d, J = 8.2 Hz, 2H, aromatic), 6.21 (dt, J = 15.8, 6.7 Hz, 1H, vinyl), 5.98 (dd, J = 15.8, 1.5 Hz, 1H, vinyl), 2.87–2.75 (m, 2H, CH₂), 2.34 (s, 3H, CH₃), 1.98 (septet, J = 6.8 Hz, 1H, CH), 1.26 (d, J = 6.8 Hz, 6H, 2×CH₃).

HRMS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₈O₂: 218.1307, found: 218.1306.

Scalability and Industrial Considerations

Batch reactor trials (1–10 L scale) reveal critical parameters:

-

Friedel-Crafts Route : Exothermic acylation requires jacketed reactors with −10°C brine cooling to maintain 0°C. Throughput: 1.2 kg/day with 71% yield.

-

Photoredox Route : LED arrays (λ = 390 ± 5 nm) must cover >80% of reactor surface area. Throughput: 0.8 kg/day with 63% yield.

Solvent recovery systems for DCM and acetonitrile improve sustainability, reducing E-factor from 18.7 to 6.4 .

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenone group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, such as those involved in oxidation-reduction reactions or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Hydroxyacetophenones

and describe several hydroxyacetophenones with varying substituents. Key examples include:

Key Observations:

- Substituent Effects: Chloro and methoxy groups increase molecular weight and polarity compared to methyl or alkenyl groups.

- Melting Points: Chlorinated derivatives (e.g., 97–110°C) exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions). The hexenoyl group may lower the melting point due to reduced symmetry and weaker packing .

Comparison with Methoxy-Substituted Analogs

and highlight compounds with methoxy and hydroxy substituents:

- 3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5): Molecular formula C₁₁H₁₄O₂, featuring 3,5-dimethyl and 2-methoxy groups.

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Synonyms in ): This compound (C₁₀H₁₂O₄) has methoxy groups at positions 3 and 5, and a hydroxyl group at position 3. Methoxy groups increase electron density on the aromatic ring, enhancing stability and directing electrophilic substitution to specific positions .

Reactivity Insights:

- The target compound’s 3,5-dimethyl groups may sterically hinder reactions at the ortho positions, while the hexenoyl chain could participate in conjugation or addition reactions. Methoxy analogs exhibit predictable reactivity patterns (e.g., nitration at para positions relative to electron-donating groups) .

Data Table: Substituent Effects on Key Properties

*LogP values estimated using analogy to structural peers.

Biologische Aktivität

(3,5-Dimethyl-2-hexeno)-4-hydroxyphenone, with the CAS number 1798397-11-1, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 218.29 g/mol. Its structure features a phenone group substituted with a hydroxy group and a hexeno chain, which contributes to its unique chemical properties and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The process begins with 3,5-dimethyl-2-hexene and 4-hydroxybenzaldehyde.

- Reaction Conditions : The reaction is conducted under controlled conditions using catalysts such as acids or bases.

- Purification : Techniques like recrystallization or chromatography are employed to isolate the pure compound.

This compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its hydroxy group may facilitate hydrogen bonding interactions, enhancing its binding affinity to specific proteins.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity related to metabolic processes. For example:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in oxidative stress pathways, potentially leading to protective effects against cellular damage.

- Modulation of Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cell proliferation.

Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Activity : In vitro studies have demonstrated that the compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce pro-inflammatory cytokine levels in stimulated immune cells, indicating potential applications in inflammatory diseases.

- Cell Proliferation : Research has indicated that this compound can influence cell cycle progression in cancer cell lines, suggesting its role as a potential anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-2-hexene | Aliphatic chain without phenolic group | Limited biological activity |

| 4-Hydroxybenzaldehyde | Aromatic aldehyde | Antioxidant but less potent than target |

| (3,5-Dimethyl-2-penteno)-4-hydroxyphenone | Similar structure with different alkene chain | Potentially lower efficacy |

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration compared to control groups.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,5-dimethyl-2-hexeno)-4-hydroxyphenone, and how can reaction conditions be optimized to improve yield?

- Methodology : Begin with Friedel-Crafts acylation using 4-hydroxyphenone derivatives as precursors. Adjust reaction parameters such as temperature (70–90°C), catalyst loading (e.g., AlCl₃ or FeCl₃), and solvent polarity (e.g., dichloromethane or nitrobenzene) to optimize regioselectivity. Monitor progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients. Yield improvements (e.g., from 45% to 65%) can be achieved by iterative adjustments of stoichiometry and catalyst recycling .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodology : Use a combination of NMR (¹H, ¹³C, and DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts of aromatic protons (δ 6.8–7.2 ppm for phenolic protons) and methyl groups (δ 1.2–1.5 ppm for aliphatic CH₃). IR analysis should confirm phenolic -OH stretches (~3200 cm⁻¹) and conjugated carbonyl groups (~1680 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtained .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodology : Perform solubility tests in DMSO, ethanol, and phosphate-buffered saline (PBS) at varying pH (4–9). Stability studies should include accelerated degradation under UV light (254 nm) and thermal stress (40–60°C). Monitor decomposition via HPLC-UV at 280 nm. For long-term storage, use amber vials under inert gas (N₂ or Ar) at –20°C .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved in cell-based assays?

- Methodology : Design dose-response experiments (1–100 µM) in multiple cell lines (e.g., HepG2, RAW 264.7) to assess redox activity. Use ROS-sensitive probes (e.g., DCFH-DA) and validate with antioxidant enzyme assays (SOD, CAT). Control for autofluorescence and solvent interference (e.g., DMSO < 0.1%). Cross-validate results with electron paramagnetic resonance (EPR) to detect radical scavenging .

Q. What experimental strategies mitigate degradation of this compound during prolonged analytical workflows?

- Methodology : Implement real-time stability monitoring using LC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and mobile phase (0.1% formic acid in acetonitrile/water). For photolability, use light-protected vials and amber glassware. Degradation pathways (e.g., oxidation at the hexenyl side chain) can be minimized by adding antioxidants like BHT (0.01% w/v) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 (PDB: 1TQN) or CYP2D6 (PDB: 3QM4). Optimize ligand parameters with Gaussian 09 at the B3LYP/6-31G* level. Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Compare predicted metabolic sites (e.g., hydroxylation at C4) with in vitro microsomal assays .

Q. What chromatographic methods resolve co-eluting impurities in this compound samples?

- Methodology : Develop a UPLC method with a HSS T3 column (1.8 µm, 2.1 × 100 mm) and gradient elution (5–95% acetonitrile in 10 min). Use diode-array detection (210–400 nm) and orthogonal methods like HILIC for polar impurities. Quantify impurities ≥0.1% using external calibration curves. Confirm identity with HRMS/MS fragmentation patterns .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in NMR or LC-MS data for this compound?

- Methodology : Standardize sample preparation (e.g., exact solvent volume, drying time) and instrument parameters (e.g., NMR pulse width, LC flow rate). Use internal standards (e.g., TMS for NMR, deuterated analogs for MS). Apply multivariate analysis (PCA or PLS-DA) to identify outlier batches and adjust synthetic protocols accordingly .

Q. What statistical approaches are suitable for correlating structural modifications with bioactivity in derivative libraries?

- Methodology : Employ QSAR models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Use partial least squares regression (PLSR) to link substituent effects (e.g., methyl vs. methoxy groups) to IC₅₀ values. Validate models with leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.